4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of a bromine atom, two methyl groups, and a carbohydrazide functional group, is of significant interest due to its potential biological and chemical properties.
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the desired carbohydrazide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbohydrazide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 4-amino-1,3-dimethyl-1H-pyrazole-5-carbohydrazide or 4-thio-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.
Oxidation Products: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Reduction Products: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-amine.
Scientific Research Applications
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Bromo-1,3-dimethyl-1H-pyrazole
- 4-Bromo-1H-pyrazole
Comparison: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, this compound may exhibit enhanced binding affinity to certain molecular targets and possess unique redox properties.
Properties
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c1-3-4(7)5(6(12)9-8)11(2)10-3/h8H2,1-2H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMSUDWSZAVRKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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